1-methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-Methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable carbonyl compounds. For instance, the reaction of methyl hydrazine with ethyl acetoacetate under reflux conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of continuous flow reactors and green chemistry principles can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde: Shares a similar pyrazole core but differs in the functional groups attached to the ring.
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole: Contains a tetrazole ring instead of a pyrazole ring, offering different chemical properties and applications.
Uniqueness: 1-Methyl-5-(methylsulfanyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H10ClN3S |
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Molecular Weight |
179.67 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-8-5(9-2)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H |
InChI Key |
OWAZQDDZNRWGLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)SC.Cl |
Origin of Product |
United States |
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